4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

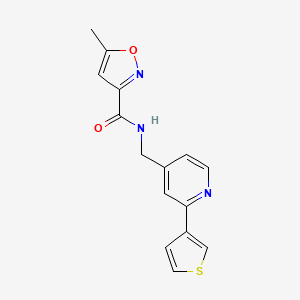

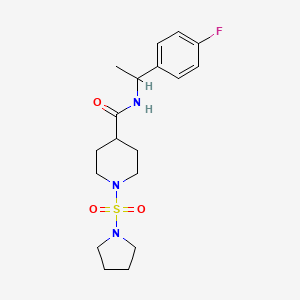

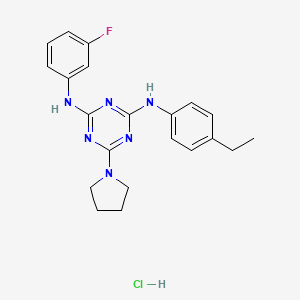

“4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound used for pharmaceutical testing . It is also known as “1-(3-chlorophenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine” or "Methanone, 4-(3-chlorophenyl)-1-piperazinyl" .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C22H25ClN2O . The molecular weight is 368.9g/mol . The compound is canonicalized and has a complexity of 477 .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 368.9g/mol, a molecular formula of C22H25ClN2O , and a complexity of 477 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Reactions with Aryl Isothiocyanates and Isocyanates

Studies on enamines, such as the reactions of 4-(1-piperidyl)- and 4-(1-pyrrolidinyl)-3-penten-2-ones with aryl isothiocyanates and isocyanates, have been investigated. These reactions typically result in the formation of adducts and derivatives that have potential applications in synthetic organic chemistry. The research demonstrates the versatility of enamino ketones in organic synthesis, potentially offering insights into the reactivity of related compounds like "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Tsuge & Inaba, 1973).

Antifungal Activity

Ketoconazole, a compound structurally similar to the one , showcases the antifungal properties of certain piperazine derivatives. Ketoconazole's synthesis and its potent activity against various fungal infections illustrate the potential medicinal applications of piperazine-containing compounds. This could suggest research pathways for exploring the antibacterial or antifungal properties of "this compound" (Heeres, Backx, Mostmans, & Cutsem, 1979).

Synthesis and Application in Drug Discovery

The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones and stannyl amine protocol (SnAP) reagents highlights the utility of piperazine and related compounds in drug discovery. Such methodologies underscore the importance of these chemical structures in developing pharmacologically active molecules, potentially including "this compound" (Siau & Bode, 2014).

Electrochemical Detection Techniques

The development of electrochemical detection methods for ketoconazole in biological fluids demonstrates the advancements in analytical techniques for monitoring and studying the pharmacokinetics of piperazine derivatives. Such techniques could be adapted for research on "this compound," facilitating its study in biological systems (Hoffman, Jones-King, Ravaris, & Edkins, 1988).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSPOPAOMWKLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)

![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)